![molecular formula C12H13NO2 B2684784 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile CAS No. 1864016-40-9](/img/structure/B2684784.png)

3-[(Benzyloxy)methyl]oxetane-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

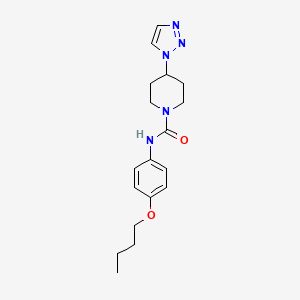

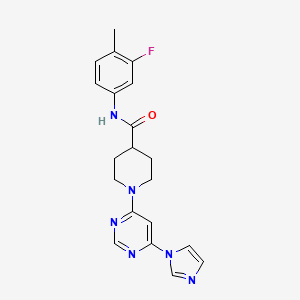

“3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” is a chemical compound with the IUPAC name "3-[(benzyloxy)methyl]oxetane" . It has a molecular weight of 178.23 .

Synthesis Analysis

The synthesis of oxetane derivatives like “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” can be achieved through various methods. One such method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This process can be facilitated by increasing the equivalents of trimethyloxosulfonium iodide . Another related method uses the sodium anion of an NTs-sulfoximine .Molecular Structure Analysis

The molecular structure of “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” is characterized by an oxetane ring, which is a four-membered cyclic ether . This structure is further substituted with a benzyloxy methyl group .Chemical Reactions Analysis

The chemical reactions involving “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” and similar oxetane derivatives are quite diverse. For instance, monosubstituted epoxides treated with dimethyloxosulfonium methylide result in oxetanes . Additionally, vinyl derivatives can undergo bromination with Br2 or epoxidation with m-CPBA .Scientific Research Applications

Synthetic Chemistry Applications

Oxetanes, including structures similar to 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile, have been identified as key intermediates in various synthetic pathways. For example, the Paternó-Büchi reaction with silyl enol ethers and enamides is a method to obtain 3-(Silyloxy)oxetanes, demonstrating the oxetane ring's utility in creating complex molecular architectures with high diastereoselectivity (Vogt et al., 2009). Similarly, oxetan-3-tert-butylsulfinimine reactions provide a straightforward approach to synthesizing structurally diverse 3-aminooxetanes, showcasing the oxetane ring's versatility in drug discovery as a bioisostere for geminal dimethyl groups and carbonyl groups (Hamzik & Brubaker, 2010).

Medicinal Chemistry Applications

Oxetanes are gaining interest in medicinal chemistry due to their unique physicochemical properties, which often improve the chemical properties of target molecules for drug discovery. Specifically, 3,3-diaryloxetanes have been investigated for their potential as bioisosteres, particularly as replacements for benzophenone, enhancing the physicochemical properties of drug-like molecules. Such research underscores the potential of oxetanes to serve as novel design elements in drug discovery, offering improvements over traditional alkyl linkers (Dubois et al., 2021).

Mechanism of Action

Future Directions

The future directions in the research and application of “3-[(Benzyloxy)methyl]oxetane-3-carbonitrile” and similar oxetane derivatives are promising. Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .

properties

IUPAC Name |

3-(phenylmethoxymethyl)oxetane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVSCDOGMOMFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(COCC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)

![methyl 2-{[(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2684719.png)